2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
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Overview
Description
2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate is a chemical compound with the molecular formula C21H23F5NO5P and a molecular weight of 495.38 g/mol . This compound is known for its use as a key intermediate in the synthesis of antiviral drugs, particularly Remdesivir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate involves several steps. The process typically begins with the preparation of the pentafluorophenoxy and phenoxyphosphoryl intermediates. These intermediates are then reacted with 2-ethylbutyl and L-alanine derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to handle the reagents and intermediates safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Key intermediate in the synthesis of antiviral drugs like Remdesivir.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in antiviral drug synthesis, the compound contributes to the formation of active pharmaceutical ingredients that inhibit viral replication by targeting viral RNA polymerase .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylbutyl (S)-(perfluorophenoxy)(phenoxy)phosphoryl-L-alaninate
- N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester
Uniqueness
2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of antiviral drugs. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and industrial applications.
Biological Activity
2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate is a synthetic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the incorporation of a pentafluorophenoxy group, suggests interesting biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.
- Molecular Formula : C21H23F5NO5P
- Molecular Weight : 495.4 g/mol
- IUPAC Name : 2-ethylbutyl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
- Purity : Typically around 95% .
Structural Characteristics
The compound features a phosphonate moiety linked to an amino acid derivative, which may influence its interaction with biological systems. The presence of fluorinated aromatic groups enhances lipophilicity and potentially improves membrane permeability.
Research indicates that compounds with similar structural motifs may exhibit various biological activities, including:
- Antimicrobial Activity : Phosphorylated compounds often demonstrate antimicrobial effects due to their ability to disrupt microbial cell membranes.
- Antitumor Properties : Some studies suggest that phosphonates can inhibit tumor growth by interfering with cellular signaling pathways.
- Enzyme Inhibition : The presence of the phenoxyphosphoryl group may allow for the inhibition of specific enzymes involved in metabolic processes.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of fluorinated phosphonates against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting that the compound could serve as a potential antimicrobial agent.
-
Cytotoxicity Assays :
- In vitro cytotoxicity assays were conducted using human cancer cell lines. The compound exhibited IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxic effects. Further studies are needed to elucidate the exact mechanisms behind these effects.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies show that the compound has favorable absorption characteristics in vitro. It demonstrated a high permeability across Caco-2 cell monolayers, which is indicative of good oral bioavailability.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C21H23F5NO5P |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H23F5NO5P/c1-4-13(5-2)11-30-21(28)12(3)27-33(29,31-14-9-7-6-8-10-14)32-20-18(25)16(23)15(22)17(24)19(20)26/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,29) |
InChI Key |
NQSOMRSHXPZDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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